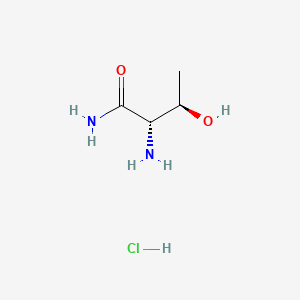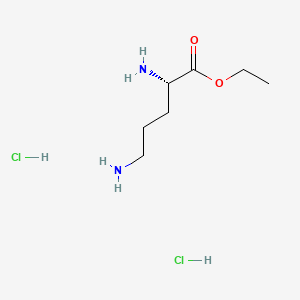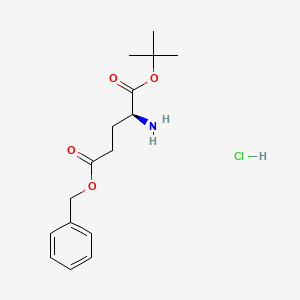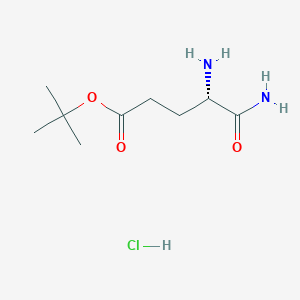
H-Glu(otbu)-NH2 塩酸塩
説明
H-Glu(otbu)-NH2 hydrochloride is a derivative of glutamic acid, where the amino group is protected by a tert-butyl group. This compound is commonly used in peptide synthesis and as a building block in the preparation of various bioactive molecules. It is known for its stability and ease of handling, making it a valuable reagent in both research and industrial applications.
科学的研究の応用
H-Glu(otbu)-NH2 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and peptides.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is employed in the design and synthesis of pharmaceutical compounds, including peptide-based drugs.
Industry: H-Glu(otbu)-NH2 hydrochloride is used in the production of various bioactive molecules and as a reagent in chemical manufacturing processes.
作用機序
Target of Action
H-Glu(OtBu)-NH2 HCl is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .
Mode of Action
In the context of ADCs, H-Glu(OtBu)-NH2 HCl acts as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it serves as an alkyl chain-based linker connecting the ligand for the E3 ubiquitin ligase and the target protein .
Biochemical Pathways
The biochemical pathways involved in the action of H-Glu(OtBu)-NH2 HCl are primarily related to the function of ADCs and PROTACs. ADCs deliver cytotoxic drugs directly to cancer cells, thereby minimizing damage to healthy cells . PROTACs, on the other hand, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
生化学分析
Biochemical Properties
H-Glu(otbu)-NH2 hcl plays a significant role in biochemical reactions. As a glutamic acid derivative, it is involved in protein synthesis and can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Cellular Effects
The effects of H-Glu(otbu)-NH2 hcl on cells and cellular processes are diverse and complex. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the physiological or pathological context.
Molecular Mechanism
At the molecular level, H-Glu(otbu)-NH2 hcl exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical and cellular context.
Metabolic Pathways
H-Glu(otbu)-NH2 hcl is involved in various metabolic pathways due to its role as a glutamic acid derivative It can interact with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu(otbu)-NH2 hydrochloride typically involves the protection of the amino group of glutamic acid with a tert-butyl group. This is achieved through the reaction of glutamic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of H-Glu(otbu)-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
H-Glu(otbu)-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl group can be replaced with other protecting groups or functional groups.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl group, yielding the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are commonly used to remove the tert-butyl group.
Hydrolysis: Hydrolysis can be carried out under acidic or basic conditions, depending on the desired product.
Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Substitution Reactions: The major products include derivatives with different protecting groups or functional groups.
Hydrolysis: The primary product is the free amino acid, glutamic acid.
Coupling Reactions: The major products are peptides or peptide derivatives.
類似化合物との比較
Similar Compounds
H-Glu(otbu)-OtBu hydrochloride: Another derivative of glutamic acid with both the amino and carboxyl groups protected by tert-butyl groups.
H-Glu(OBzl)-OtBu hydrochloride: A derivative with the amino group protected by a benzyl group and the carboxyl group protected by a tert-butyl group.
H-Glu(OMe)-OtBu hydrochloride: A derivative with the amino group protected by a methoxy group and the carboxyl group protected by a tert-butyl group.
Uniqueness
H-Glu(otbu)-NH2 hydrochloride is unique due to its specific protection of the amino group with a tert-butyl group, which provides stability and ease of handling. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
特性
IUPAC Name |
tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLREMKEFHDCSV-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704827 | |
| Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108607-02-9 | |
| Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


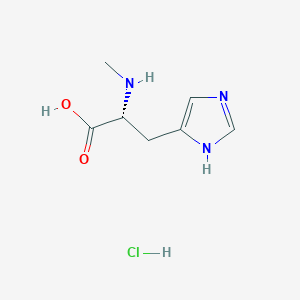
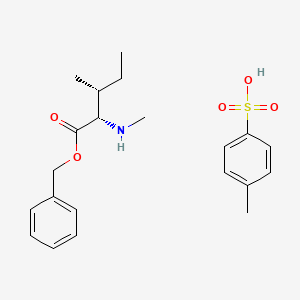

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)



